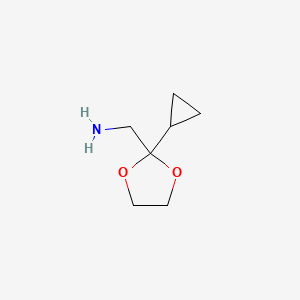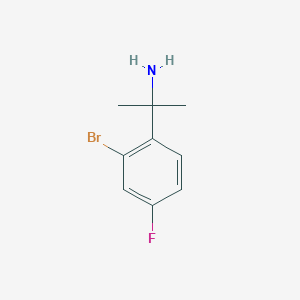
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is a heterocyclic compound featuring a dioxolane ring fused with a cyclopropyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine typically involves the condensation of cyclopropyl ketones with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst . The reaction is carried out under reflux conditions, often using toluenesulfonic acid as a catalyst to facilitate the removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve the use of silica gel or alumina as catalysts, which are more environmentally friendly compared to traditional mineral acids . These catalysts help in the condensation of ethylene glycol with carbonyl compounds under pressure and without the use of solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the aminomethyl and cyclopropyl groups.
2-Methyl-1,3-dioxolane: Similar in structure but with a methyl group instead of an aminomethyl group.
2-Methylaminomethyl-1,3-dioxolane: Contains a methylaminomethyl group, making it structurally similar but with different functional properties.
Uniqueness: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is unique due to its combination of a cyclopropyl group and an aminomethyl substituent, which imparts distinct chemical and biological properties compared to other dioxolanes .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H13NO2/c8-5-7(6-1-2-6)9-3-4-10-7/h6H,1-5,8H2 |
InChI Key |
BXIARUCWCMRBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(OCCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Methylsulfinyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B8333327.png)
![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)

![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)

